25I-Nbome 3-methoxy isomer (hydrochloride)
Overview
Description
25I-NBOMe 3-methoxy isomer (hydrochloride) is a synthetic compound belonging to the phenethylamine class. It is a derivative of the serotonin 2A receptor agonist 2C-I, and it is known for its potent hallucinogenic properties. The compound is characterized by the presence of a methoxy group at the three-position on the benzene ring, distinguishing it from other NBOMe derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25I-NBOMe 3-methoxy isomer (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxyphenethylamine.
Iodination: The phenethylamine is iodinated at the four-position to form 2,5-dimethoxy-4-iodophenethylamine.
Methoxylation: The compound is then methoxylated at the three-position to introduce the methoxy group.
N-Benzylation: The final step involves the N-benzylation of the amine group with 3-methoxybenzyl chloride to form the desired product.
Industrial Production Methods: Industrial production of 25I-NBOMe 3-methoxy isomer (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the amine group, converting it to a secondary amine.
Substitution: The iodine atom at the four-position can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
25I-NBOMe 3-methoxy isomer (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its interaction with serotonin receptors and its effects on neurotransmission.
Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders.
Industry: Utilized in forensic toxicology for the detection of designer drugs.
Mechanism of Action
The compound exerts its effects primarily through agonism of the serotonin 2A receptor. Upon binding to this receptor, it induces a conformational change that activates downstream signaling pathways, leading to altered perception and cognition. The molecular targets include the serotonin 2A receptor and other related serotonin receptors .
Comparison with Similar Compounds
25I-NBOMe: Differentiated by the position of the methoxy group.
25C-NBOMe: Contains a chlorine atom instead of iodine.
25B-NBOMe: Contains a bromine atom instead of iodine.
Uniqueness: 25I-NBOMe 3-methoxy isomer (hydrochloride) is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. It is more potent than its parent compound 2C-I and exhibits a higher affinity for the serotonin 2A receptor .
Properties
IUPAC Name |
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22INO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHNTZHBZCDGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)I)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClINO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566571-63-8 | |
Record name | 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-IODO-2,5-DIMETHOXYPHENYL)-N-(3-METHOXYBENZYL)ETHAN-1-AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0M5B3T4P3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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